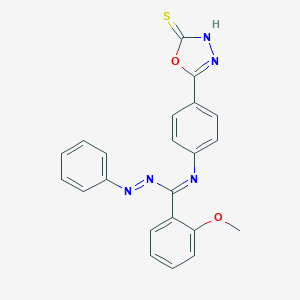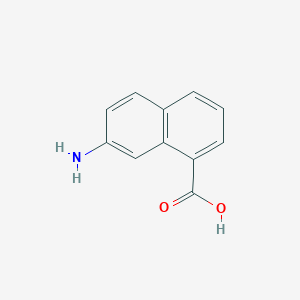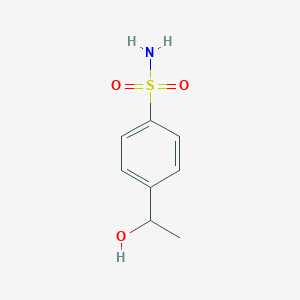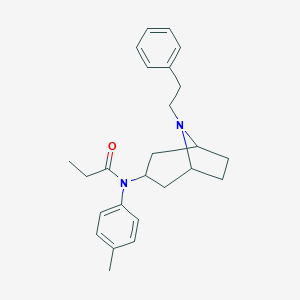
8-Peabomp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Peabomp is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 8-Peabomp involves its interaction with ion channels and cellular signaling pathways. Specifically, it has been shown to bind to the TRPV1 channel and modulate its activity, leading to the alleviation of pain. Additionally, it can affect the activity of other ion channels, such as the TRPA1 channel, which is involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 8-Peabomp can affect various cellular signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. These pathways are involved in inflammation, cell proliferation, and apoptosis, among other processes. Additionally, 8-Peabomp has been shown to affect calcium signaling and can modulate the activity of calcium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-Peabomp in lab experiments is its specificity for certain ion channels and cellular signaling pathways. This specificity allows for targeted modulation of these pathways, which can provide valuable insights into their function. Additionally, the synthesis method for 8-Peabomp is well-established, and the compound is readily available for use in experiments.
One limitation of using 8-Peabomp is its potential for off-target effects. While the compound is specific for certain ion channels and pathways, it may also affect other cellular processes, leading to unintended consequences. Additionally, the effects of 8-Peabomp may vary depending on the cell type and experimental conditions, which can complicate data interpretation.
Direcciones Futuras
For research include exploring its potential as a cancer treatment and developing more specific analogs.
Métodos De Síntesis
The synthesis of 8-Peabomp involves the reaction of 8-bromooctan-1-ol with 1,2-bis(2-aminophenoxy)ethane in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product. This method has been optimized for high yield and purity and has been used in various studies.
Aplicaciones Científicas De Investigación
One of the primary applications of 8-Peabomp is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain sensation. This modulation can lead to the alleviation of pain and has potential applications in the treatment of chronic pain conditions.
Additionally, 8-Peabomp has been studied for its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disease. Its ability to modulate ion channels and affect cellular signaling pathways has shown promise in preclinical studies.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-N-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O/c1-3-25(28)27(21-11-9-19(2)10-12-21)24-17-22-13-14-23(18-24)26(22)16-15-20-7-5-4-6-8-20/h4-12,22-24H,3,13-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPLUBBKRGPPMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CC2CCC(C1)N2CCC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912088 |
Source


|
| Record name | N-(4-Methylphenyl)-N-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Peabomp | |
CAS RN |
111261-85-9 |
Source


|
| Record name | 8-(2-Phenethyl)-8-azabicyclo(3.2.1)octane-3-(4-methylpropionanilide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111261859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Methylphenyl)-N-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

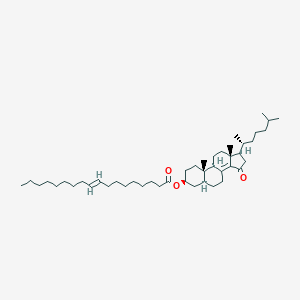
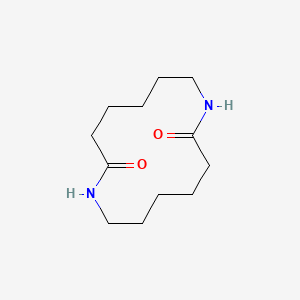
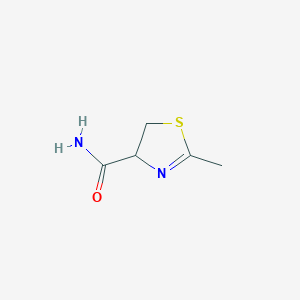
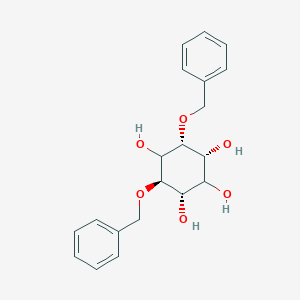
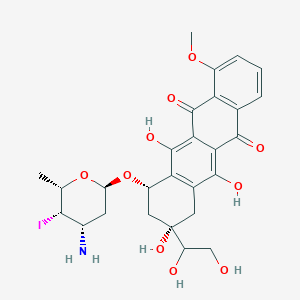
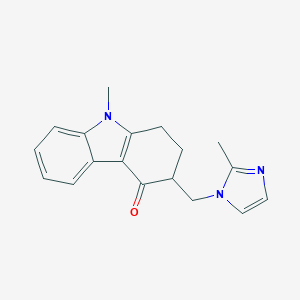
![2-Propyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B39146.png)
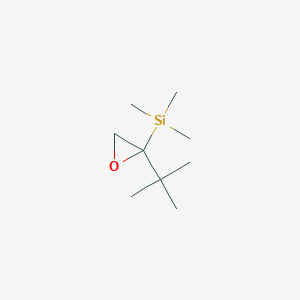
![Furo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B39150.png)
![[(2S,3S,4S,5R,6R)-5-hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B39151.png)
